molecular formula C17H19N3O4S B12455334 N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide

N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide

Cat. No.: B12455334
M. Wt: 361.4 g/mol
InChI Key: DRYUUYJVTKSESH-UHFFFAOYSA-N
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Description

N-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an acetamide group, a benzenesulfonamido group, and a phenyl group. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE typically involves multiple steps. One common method starts with the reaction of 4-acetamidobenzenesulfonyl chloride with aniline to form 4-acetamidobenzenesulfonamide. This intermediate is then reacted with N-methylacetamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise temperature control, use of catalysts, and purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Ammonia (NH₃), hydroxide ions (OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

The mechanism of action of N-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is unique due to its combined structural features, which confer specific reactivity and stability. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields .

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[4-[[4-[acetyl(methyl)amino]phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C17H19N3O4S/c1-12(21)18-14-6-10-17(11-7-14)25(23,24)19-15-4-8-16(9-5-15)20(3)13(2)22/h4-11,19H,1-3H3,(H,18,21)

InChI Key

DRYUUYJVTKSESH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C

Origin of Product

United States

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